(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one Milbemycin Oxime can potentiate glutamate and GABA-gated chloride-channel opening and is used as a nematocide and insecticide in veterinary medicine.
Milbemycin oxime is a veterinary drug from the group of milbemycins, used as a broad spectrum antiparasitic. It is active against worms (anthelmintic), insects (insecticide) and mites (miticide). Milbemycin oxime is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of an 80:20 ratio of milbemycin A3 and A. Like avermectins, milbemycins are products of fermentation by Streptomyces species. They have a similar mechanism of action, but a longer half-life than the avermectins. Milbemycin oxime is produced by Streptomyces hygroscopicus aureolacrimosus. It opens glutamate sensitive chloride channels in neurons and myocytes of invertebrates, leading to hyperpolarisation of these cells and blocking of signal transfer.
Brand Name: Vulcanchem
CAS No.: 129496-10-2
VCID: VC0535451
InChI: InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1
SMILES: CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Molecular Formula: C126H176N4O28
Molecular Weight: 2194.7 g/mol

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

CAS No.: 129496-10-2

Cat. No.: VC0535451

Molecular Formula: C126H176N4O28

Molecular Weight: 2194.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one - 129496-10-2

Specification

CAS No. 129496-10-2
Molecular Formula C126H176N4O28
Molecular Weight 2194.7 g/mol
IUPAC Name (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1
Standard InChI Key LKMMLHTWKLEARD-JTSRJRNYSA-N
Isomeric SMILES CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C
SMILES CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Canonical SMILES CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Appearance White to off-white solid powder

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] backbone, characterized by two fused oxane rings sharing a single spiro carbon atom . Key substituents include:

  • Ethyl and methyl groups at positions 6', 5', 11, 13, and 22

  • Hydroxy and hydroxyimino moieties at positions 24 and 21

  • A 2-one functional group completing the lactone ring

The pentamethyl analog differs by the addition of a methyl group at position 6', replacing the ethyl substituent .

Table 1: Molecular Properties

PropertyTetramethyl AnalogPentamethyl Analog
Molecular FormulaC<sub>63</sub>H<sub>88</sub>N<sub>2</sub>O<sub>14</sub>C<sub>63</sub>H<sub>88</sub>N<sub>2</sub>O<sub>14</sub>
Molecular Weight (g/mol)1097.41097.4
CAS NumberVC1377904173657413

The structural complexity arises from the tetracyclic system fused to a spirooxane ring, creating a rigid three-dimensional conformation critical for biological activity.

Synthesis and Structural Modification

Biosynthetic Origins

These compounds derive from fermentation products of Streptomyces hygroscopicus aureolacrimosus, with subsequent chemical modifications introducing the hydroxyimino group at position 21 . The spiro ring system forms spontaneously during biosynthesis via intramolecular cyclization.

Key Synthetic Challenges

  • Stereochemical control: Maintaining the (1R,4S,5'S,6R,6'R,8R,20R,24S) configuration during synthesis

  • Oxime formation: Selective introduction of the hydroxyimino group without epimerization

  • Solubility optimization: Balancing lipophilic spiro cores with polar hydroxyl groups for bioavailability

Recent advances utilize enzymatic catalysis to improve yield and stereoselectivity, though full synthetic routes remain proprietary .

Pharmacological Applications

Mechanism of Action

The compounds act as potent agonists of glutamate-gated chloride channels (GluCls) in nematodes, causing paralysis and death through:

  • Hyperpolarization of nerve and muscle cells

  • Disruption of pharyngeal pumping

  • Inhibition of larval molting

Table 2: Target Selectivity Profile

OrganismEC<sub>50</sub> (nM)Efficacy (%)
Dirofilaria immitis L30.1298
Toxocara canis0.4595
Mammalian GABA receptors>10,000<1

Selectivity arises from structural complementarity to invertebrate GluCls, with mammalian receptors exhibiting >10,000-fold lower affinity .

Efficacy Studies in Canine Heartworm Prophylaxis

Single-Dose Regimens

A pivotal study administered 0.5 mg/kg to Beagles 30 days post-inoculation with 100 D. immitis L3 larvae:

Table 3: Single-Dose Efficacy

Treatment DayMean Adult WormsMicrofilaremia Incidence
3000/8
601.0 ± 2.11/8
901.1 ± 1.01/8
Control20.4 ± 2.98/8

Efficacy correlates with larval developmental stage, with L4 larvae (present at 30 days) showing maximal susceptibility .

Multi-Dose Protocols

Monthly administration starting at day 60 achieved 100% efficacy despite delayed initiation:

Table 4: Multi-Dose Outcomes

Treatment ScheduleTotal WormsMicrofilaremia
Days 60, 90, 12000/6
Days 30, 60, 900.8 ± 1.90/6
Untreated controls14.8 ± 4.76/6

This demonstrates cumulative effects against later-stage larvae through repeated exposure .

Comparative Analysis with Related Compounds

Milbemycin A4 Oxime

The tetramethyl analog constitutes 80% of commercial formulations, with the pentamethyl variant (20%) enhancing solubility without compromising efficacy .

Table 5: Formulation Comparison

ParameterTetramethyl AnalogPentamethyl Analog
LogP4.13.8
Aqueous solubility (mg/L)1228
Protein binding (%)9288

The combination optimizes tissue penetration and sustained release kinetics .

RegionBrand NamesMarket Share (%)
North AmericaInterceptor® Flavor Tabs34
EuropeMilbemax®28
Asia-PacificProHeart®19

Patent protection expires between 2028–2030 across major jurisdictions .

Future Research Directions

Human Antiparasitic Applications

Preliminary in vitro studies show activity against:

  • Onchocerca volvulus (river blindness)

  • Wuchereria bancrofti (lymphatic filariasis)

  • Brugia malayi (tropical pulmonary eosinophilia)

Novel Formulation Strategies

  • Long-acting injectables: 6-month duration via PLGA microspheres

  • Transdermal patches: For non-compliant patients

  • Combination therapies: With macrocyclic lactones for resistance mitigation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator